N-Propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine dihydrochloride
Overview
Description
“N-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride” is a chemical compound with the molecular formula C11H26Cl2N2 . It is also known by its synonyms “N-propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine” and "N-PROPYL-N-(PYRROLIDIN-2-YLMETHYL)PROPAN-1-AMINE DIHYDROCHLORIDE" .
Molecular Structure Analysis
The molecular structure of “N-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride” is represented by the molecular formula C11H26Cl2N2 . For a detailed molecular structure analysis, it would be best to refer to a specialized chemical structure database or a peer-reviewed scientific article.Physical and Chemical Properties Analysis
The physical and chemical properties of “N-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride” such as boiling point, melting point, density, and molecular weight can be found in specialized chemical databases .Scientific Research Applications
1. Analytical Methods in Toxicology
Research by Bykov et al. (2017) developed sensitive methods for the determination of trace amounts of N-methyl-1-phenyl-2-propanamine, a compound structurally related to n-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride, in urine samples. This method, using molecular imprinted polymer (MIP) based sorbents, enhanced the sensitivity of gas chromatography/mass spectrometry (GC/MS) analyses, crucial in forensic and clinical toxicology (Bykov et al., 2017).
2. Chromatographic Analysis in Drug Discovery
A study by Boppana et al. (1992) developed a high-performance liquid chromatographic method for determining monohydroxy compounds. This method involved pre-column derivatization with propyl isocyanate, applicable to analyzing compounds similar to n-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride, and is significant in drug discovery and pharmacological research (Boppana et al., 1992).
3. Synthesis and Evaluation of Antidepressants
Research by Bailey et al. (1985) on the synthesis of a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, explored potential antidepressants with reduced side effects. Such compounds share a structural resemblance to n-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride, indicating its potential application in developing new antidepressants (Bailey et al., 1985).
4. Thermodynamic Properties in Chemical Engineering
The study by Das et al. (1993) evaluated the thermodynamic and thermophysical properties of organic nitrogen compounds, including pyrrolidine and pyridine derivatives. Understanding these properties is crucial for applications in chemical engineering and material science, where n-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride could be used (Das et al., 1993).
5. Immunosuppressive and Anti-inflammatory Applications
A study by Badger et al. (1990) explored the antiarthritic and suppressor cell-inducing activity of azaspiranes, including spirogermanium analogues, which are structurally related to n-Propyl-n-(2-pyrrolidinylmethyl)-1-propanamine dihydrochloride. This research is significant in the development of new treatments for autoimmune diseases and tissue transplantation (Badger et al., 1990).
Properties
IUPAC Name |
N-propyl-N-(pyrrolidin-2-ylmethyl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKMZVPTZAHQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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